![molecular formula C9H11NO4 B063491 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid CAS No. 174502-37-5](/img/structure/B63491.png)
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Overview
Description
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, also known as 3-amino-3-hydroxyphenylpropionic acid (3-AHPA) or 3-amino-3-hydroxyphenylpropionic acid (3-AHPA), is a naturally occurring phenolic acid found in plants and other organisms. It has a wide range of applications in scientific research, including as a substrate for biochemical and physiological studies, as a tool for drug discovery, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Parkinson’s Disease Research
L-dopa is widely used in the laboratory study of Parkinson’s disease . It is converted to dopamine by DOPA decarboxylase in the body . Upon conversion to dopamine, it acts as an excitatory neurotransmitter . This helps to replenish dopamine in depleted circuits, which is a common issue in Parkinson’s disease .
Hypertension Research
L-dopa has also been used for laboratory research on hypertension . The conversion of L-dopa to dopamine can have effects on blood pressure regulation, making it a useful compound for studying hypertension.
Melanocyte Activity Research
Another application of L-dopa is in the study of melanocyte activity . Melanocytes are cells that produce melanin, the pigment that gives color to our skin, hair, and eyes. L-dopa is a precursor to melanin, so it can be used to study how these cells function.
Neurotransmitter Studies
As L-dopa is converted to dopamine, a key neurotransmitter, it is often used in studies investigating neurotransmitter function and regulation . This can include research into mental health conditions, brain injury, and other neurological disorders.
Drug Development and Testing
Given its role in dopamine production, L-dopa is also used in the development and testing of new drugs . This can include drugs designed to treat Parkinson’s disease, hypertension, and other conditions related to dopamine function.
Biochemical Research
L-dopa is also used more broadly in biochemical research . Its interactions with various enzymes, its role in biochemical pathways, and its effects on cell function make it a valuable tool in many different areas of biochemistry.
properties
IUPAC Name |
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOWQKLXRMVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395380 | |
Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
CAS RN |
174502-37-5 | |
Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.